molecular formula C23H46O4S B11116706 3-(Decylsulfonyl)propyl decanoate

3-(Decylsulfonyl)propyl decanoate

Cat. No.: B11116706
M. Wt: 418.7 g/mol
InChI Key: IDGRBCYTFGDTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Decylsulfonyl)propyl decanoate: is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a decylsulfonyl group attached to a propyl chain, which is then esterified with decanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfonyl)propyl decanoate typically involves the esterification of decanoic acid with 3-(decylsulfonyl)propanol. The reaction can be catalyzed by an acid catalyst such as concentrated sulfuric acid. The general reaction scheme is as follows:

Decanoic acid+3-(Decylsulfonyl)propanolH2SO43-(Decylsulfonyl)propyl decanoate+H2O\text{Decanoic acid} + \text{3-(Decylsulfonyl)propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Decanoic acid+3-(Decylsulfonyl)propanolH2​SO4​​3-(Decylsulfonyl)propyl decanoate+H2​O

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in a continuous reactor where decanoic acid and 3-(decylsulfonyl)propanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfonyl)propyl decanoate: can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield decanoic acid and 3-(decylsulfonyl)propanol.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Decanoic acid and 3-(decylsulfonyl)propanol.

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols.

Scientific Research Applications

3-(Decylsulfonyl)propyl decanoate: has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavorings, and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Decylsulfonyl)propyl decanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 3-(decylsulfonyl)propanol, which can then interact with various enzymes and receptors in biological systems. The sulfonyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propyl decanoate: An ester formed from decanoic acid and propanol. It lacks the sulfonyl group present in 3-(Decylsulfonyl)propyl decanoate.

    Decyl decanoate: An ester formed from decanoic acid and decanol. It has a similar ester structure but lacks the sulfonyl group.

Uniqueness

  • The presence of the decylsulfonyl group in This compound imparts unique chemical properties, such as increased polarity and potential for redox reactions, which are not present in similar compounds like propyl decanoate and decyl decanoate.

Properties

Molecular Formula

C23H46O4S

Molecular Weight

418.7 g/mol

IUPAC Name

3-decylsulfonylpropyl decanoate

InChI

InChI=1S/C23H46O4S/c1-3-5-7-9-11-13-15-17-21-28(25,26)22-18-20-27-23(24)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

IDGRBCYTFGDTAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCOC(=O)CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.